Home > Products > Screening Compounds P81285 > Alpha-Conotoxin AuIB
Alpha-Conotoxin AuIB - 216299-21-7

Alpha-Conotoxin AuIB

Catalog Number: EVT-242158
CAS Number: 216299-21-7
Molecular Formula: C65H89N17O21S4
Molecular Weight: 1572.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alpha-Conotoxin AuIB is a 15-residue peptide isolated from the venom of the "court cone," Conus aulicus. [] It belongs to the α4/7 subfamily of α-conotoxins, a homologous series of peptides known to antagonize neuronal nicotinic acetylcholine receptors (nAChRs). [, ] AuIB exhibits high selectivity for the α3β4 nAChR subtype, making it a valuable tool for investigating the role of this receptor in various physiological processes. []

Overview

Alpha-Conotoxin AuIB is a peptide derived from the venom of the marine cone snail species Conus aulicus. It is a member of the conotoxin family, which consists of small peptides that interact selectively with various ion channels and receptors in the nervous system. Alpha-Conotoxin AuIB specifically acts as an antagonist for the neuronal nicotinic acetylcholine receptors containing the α3β4 subunits, making it a valuable tool for studying these receptors and their physiological roles .

Source

Alpha-Conotoxin AuIB is isolated from the venom of Conus aulicus, commonly known as the court cone snail. This species is found in the Indo-Pacific region, where it preys on fish and other marine organisms using its venom to immobilize prey .

Classification

Alpha-Conotoxin AuIB belongs to the class of neurotoxins known as conotoxins, which are further classified based on their target receptors. Specifically, AuIB targets nicotinic acetylcholine receptors, particularly those with α3β4 subunit composition. This classification is significant due to its implications in neuromodulation and potential therapeutic applications .

Synthesis Analysis

The synthesis of Alpha-Conotoxin AuIB can be achieved through solid-phase peptide synthesis, a method that allows for the assembly of peptides in a stepwise manner on a solid support. The process involves several key steps:

  1. Preparation of Linear Peptide: The initial linear peptide is synthesized using standard amino acid coupling techniques.
  2. Oxidative Folding: Following synthesis, the linear peptide undergoes oxidative folding to form disulfide bridges, which are critical for its structural integrity and biological activity. This typically involves adjusting pH and adding oxidizing agents such as iodine to facilitate the formation of disulfide bonds between cysteine residues .
  3. Purification: The folded peptide is purified using techniques such as reversed-phase high-performance liquid chromatography (HPLC), ensuring high purity (>95%) for subsequent functional studies .
Molecular Structure Analysis

Alpha-Conotoxin AuIB consists of a sequence of amino acids that form a compact structure stabilized by disulfide bonds. The typical structure includes:

  • Amino Acid Sequence: The specific sequence includes various residues that contribute to its binding affinity and selectivity for nicotinic acetylcholine receptors.
  • Disulfide Connectivity: The arrangement of disulfide bonds is crucial for maintaining the peptide's three-dimensional conformation, which directly influences its pharmacological activity .

Structural Data

The molecular weight of Alpha-Conotoxin AuIB is approximately 1,500 Da, and it typically contains four cysteine residues that form two disulfide bridges essential for its biological function .

Chemical Reactions Analysis

The primary chemical reactions involving Alpha-Conotoxin AuIB include:

  1. Disulfide Bond Formation: The oxidation of thiol groups in cysteine residues leads to disulfide bond formation, a critical step in achieving the active conformation of the peptide.
  2. Binding Interactions: Alpha-Conotoxin AuIB interacts with nicotinic acetylcholine receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are essential for its antagonistic activity .
Mechanism of Action

Alpha-Conotoxin AuIB exerts its effects by selectively binding to the α3β4 nicotinic acetylcholine receptors, blocking their activation by acetylcholine or nicotine. This inhibition leads to:

  • Reduced Neurotransmitter Release: Specifically, it inhibits norepinephrine release from rat hippocampal synaptosomes without affecting dopamine release from striatal synaptosomes, indicating a selective action on specific neurotransmitter pathways .
  • Pharmacological Implications: By blocking these receptors, Alpha-Conotoxin AuIB serves as a useful probe for studying receptor function and could have potential therapeutic applications in conditions involving dysregulation of cholinergic signaling .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Molecular Weight: Approximately 1,500 Da.

Relevant Data

The peptide's activity can be quantified by measuring its inhibitory constant (IC50), which has been reported at approximately 0.75 μM against α3β4 receptors .

Applications

Alpha-Conotoxin AuIB has several scientific applications:

  • Research Tool: It serves as a selective antagonist for studying α3β4 nicotinic acetylcholine receptor functions in both basic and applied neuroscience research.
  • Therapeutic Potential: Due to its specificity, it may have potential applications in developing treatments for neurological disorders where cholinergic signaling is disrupted .
  • Pharmacological Studies: Used in drug discovery processes to identify new compounds targeting similar pathways or receptor subtypes .
Introduction to Alpha-Conotoxin AuIB in Neuropharmacology

Historical Discovery and Phylogenetic Origins in Conus aulicus Venom

Alpha-conotoxin AuIB was first isolated in 1998 from the venom of the marine snail Conus aulicus (court cone), a species specialized in hunting mollusks and other snails. Its discovery emerged from systematic screening of Conus venoms for bioactive peptides targeting nicotinic acetylcholine receptors (nAChRs). Unlike earlier muscle-targeting α-conotoxins (e.g., α-GI), AuIB exhibited unprecedented selectivity for neuronal nAChR subtypes [2] [8]. The peptide was purified using reverse-phase liquid chromatography (RPLC) and sequenced via Edman degradation, revealing a 15-amino-acid sequence (GCCSYPPCFATNPDC-NH₂) with C-terminal amidation [2] [8]. This discovery underscored the vast pharmacological diversity within Conus venoms, as C. aulicus venom yielded distinct α-conotoxins (AuIA, AuIB, AuIC) with divergent receptor specificities [2].

Table 1: Key Characteristics of α-Conotoxin AuIB

PropertyDetail
Source SpeciesConus aulicus (court cone)
Year Discovered1998
SequenceGCCSYPPCFATNPDC-NH₂
Disulfide ConnectivityCys²-Cys⁸ / Cys³-Cys¹⁵ (globular)
Molecular FormulaC₆₅H₈₉N₁₇O₂₁S₄
Molecular Weight1572.76 Da
Primary Targetα3β4 nicotinic acetylcholine receptor (nAChR)

Role in Cone Snail Predatory Strategies and Evolutionary Significance

AuIB exemplifies the evolutionary refinement of Conus venoms for prey capture. As a predator of mollusks, C. aulicus employs AuIB to disrupt cholinergic neurotransmission in the prey’s nervous system. By selectively inhibiting α3β4 nAChRs—which modulate norepinephrine release in the central and peripheral nervous systems—AuIB induces rapid paralysis [2] [4]. This specificity is critical: α3β4 nAChRs dominate autonomic ganglia and brain regions involved in stress responses, making them ideal targets for immobilizing prey without energy-intensive envenomation [2] [6].

The peptide’s evolutionary significance lies in its contribution to the "arms race" between predator and prey. Conus venoms contain >100 distinct toxins per species, driven by diversifying selection to counter prey resistance [5] [10]. AuIB’s high affinity for α3β4 nAChRs (IC₅₀ = 0.75 μM in Xenopus oocyte assays) reflects this adaptation [2]. Notably, its negligible activity at other subtypes (e.g., α4β2, α7) minimizes off-target effects, ensuring efficient prey subjugation [2] [6].

Position within the Alpha-Conotoxin Family: Structural and Functional Classification

Alpha-conotoxins are classified by cysteine framework (m/n), denoting residues between cysteines 1–2 (m) and 2–3 (n). AuIB belongs to the 4/6 subfamily, with four residues in the first intercysteine loop (Cys³-Ser-Tyr-Pro-Pro-Cys⁸) and six in the second (Cys⁸-Phe-Ala-Thr-Asn-Pro-Asp-Cys¹⁵) [8] [10]. This places it among non-classical α-conotoxins targeting neuronal nAChRs, contrasting with muscle-specific 3/5 frameworks (e.g., α-GI) [1] [4].

Structurally, AuIB adopts a globular disulfide connectivity (Cys²–Cys⁸ and Cys³–Cys¹⁵), forming two rigid loops stabilized by β-turns. Nuclear magnetic resonance (NMR) studies confirm that Phe⁹ in the second loop is critical for binding, forming hydrophobic interactions with Trp⁵⁹ and Lys⁶¹ in the β4 subunit of α3β4 nAChRs [6] [10]. Mutagenesis studies show that substituting Phe⁹ with alanine reduces potency >10-fold, while Pro⁶–Pro⁷ maintains backbone conformation [6] [9].

Functionally, AuIB is distinguished by its subtype selectivity:

  • α3β4 nAChR: IC₅₀ = 0.5–0.75 μM [2] [6]
  • Other subtypes (α2β2, α2β4, α3β2, α4β2, α4β4, α1β1γδ): >100-fold lower potency [2]This contrasts with promiscuous toxins like α-conotoxin MII (targets α3β2/α6β2) and highlights AuIB’s utility in dissecting α3β4-mediated pathways [7] [10].

Table 2: Classification of Select Alpha-Conotoxins by Cysteine Framework

SubfamilyExampleSequencePrimary TargetSelectivity vs. AuIB
4/6AuIBGCCSYPPCFATNPDC-NH₂α3β4 nAChRReference
4/7MIIGCCSNPVCHLEHSNLC⁻α3β2/α6β2 nAChRDistinct β-subunit preference
3/5GIECCNPACGRHYSC⁻Muscle nAChRMuscle vs. neuronal
4/4BuIAGCCSTPPCAKLHPDC⁻α6/α3β2, α3β4Kinetically discriminates β2/β4

⁻ C-terminal amidation [1] [7] [9].

Properties

CAS Number

216299-21-7

Product Name

Alpha-Conotoxin AuIB

IUPAC Name

2-[(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-24-methyl-8,11,17,20,23,26,29,32,38,44,47,50,52-tridecaoxo-3,4,55,56-tetrathia-7,10,16,19,22,25,28,31,37,43,46,49,51-tridecazapentacyclo[28.20.7.012,16.033,37.039,43]heptapentacontan-9-yl]acetic acid

Molecular Formula

C65H89N17O21S4

Molecular Weight

1572.8 g/mol

InChI

InChI=1S/C65H89N17O21S4/c1-31-53(91)79-51(32(2)84)62(100)74-39(23-48(67)86)64(102)80-18-6-11-45(80)60(98)72-37(24-50(88)89)55(93)76-41(52(68)90)27-104-106-29-43-59(97)75-40(26-83)56(94)73-38(22-34-14-16-35(85)17-15-34)63(101)82-20-8-13-47(82)65(103)81-19-7-12-46(81)61(99)78-44(30-107-105-28-42(57(95)77-43)70-49(87)25-66)58(96)71-36(54(92)69-31)21-33-9-4-3-5-10-33/h3-5,9-10,14-17,31-32,36-47,51,83-85H,6-8,11-13,18-30,66H2,1-2H3,(H2,67,86)(H2,68,90)(H,69,92)(H,70,87)(H,71,96)(H,72,98)(H,73,94)(H,74,100)(H,75,97)(H,76,93)(H,77,95)(H,78,99)(H,79,91)(H,88,89)/t31-,32+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1

InChI Key

SVNSCQIKKAACJG-SBLJLSJOSA-N

SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)C(C)O

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)C(C)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.